N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide
Description
N-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide is a synthetic acetamide derivative featuring a 3-methoxyphenyl group linked to an acetamide backbone, which is further connected via an ethyl chain to a 2,4-dioxooxazolidin heterocycle. The oxazolidinone core is a five-membered ring containing both oxygen and nitrogen atoms, known for its role in modulating biological activity and pharmacokinetic properties in medicinal chemistry .
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-20-11-4-2-3-10(7-11)8-12(17)15-5-6-16-13(18)9-21-14(16)19/h2-4,7H,5-6,8-9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVPENPMCUYBNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCCN2C(=O)COC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide, also known by its CAS number 2034313-97-6, is a synthetic organic compound with potential biological activity. The compound's structure features a unique oxazolidinone moiety, which is often associated with various pharmacological effects. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C14H16N2O5, with a molecular weight of 292.29 g/mol. The structure includes a methoxyphenyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034313-97-6 |
| Molecular Formula | C14H16N2O5 |
| Molecular Weight | 292.29 g/mol |
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of oxazolidinones have been shown to possess potent activity against both Gram-positive and Gram-negative bacteria. A study highlighted that certain oxazolidinone derivatives demonstrated minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like ampicillin and streptomycin .
Antifungal Activity
In addition to antibacterial properties, related compounds have shown promising antifungal activity. For example, studies have reported MIC values for certain derivatives ranging from 0.004 to 0.06 mg/mL against various fungal strains, indicating their potential as antifungal agents .
The mechanism of action for compounds in this class typically involves the inhibition of bacterial protein synthesis by binding to the ribosomal subunit. This action disrupts bacterial growth and replication. Additionally, some studies suggest that these compounds may modulate oxidative stress pathways and inflammatory responses by interacting with specific enzymes such as superoxide dismutase and catalase.
Study 1: Antimicrobial Efficacy
In a comparative study, several oxazolidinone derivatives were tested against a panel of bacteria including Escherichia coli and Staphylococcus aureus. The results demonstrated that the most active compound had an MIC of 0.004 mg/mL against E. coli, showcasing its superior efficacy compared to traditional antibiotics .
| Bacteria | MIC (mg/mL) | Compound Tested |
|---|---|---|
| E. coli | 0.004 | This compound |
| S. aureus | 0.008 | Similar derivative |
Study 2: Cytotoxicity Assessment
Cytotoxicity studies using MTT assays on normal human lung fibroblast cells (MRC5) indicated that certain derivatives had low cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for further development .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Modifications
Thiazolidinone Analogues
Compounds such as N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide () replace the oxazolidinone with a thiazolidinone ring. In contrast, the oxazolidinone’s oxygen atoms facilitate stronger hydrogen bonding, which may enhance target binding specificity .
Quinazolinone Derivatives
Derivatives like ethyl 2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetate () incorporate a quinazolinone core. These larger aromatic systems often exhibit enhanced π-π stacking interactions, increasing affinity for hydrophobic binding pockets. However, their bulkiness may reduce solubility compared to the smaller oxazolidinone-containing target compound .
Substituent Variations
Methoxyphenyl vs. Trifluoromethylbenzothiazole
The target compound’s 3-methoxyphenyl group contrasts with N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (). The trifluoromethyl group in the latter enhances metabolic stability and bioavailability via electron-withdrawing effects, whereas the methoxy group in the target compound balances moderate lipophilicity and hydrogen-bonding capacity .
Benzyloxy and Biphenyl Modifications
Compounds such as 2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide () feature bulky benzyloxy substituents. The target compound’s simpler methoxyphenyl group avoids these trade-offs .
Solubility and Stability
- Hydroxyl-Containing Analogues: Derivatives like N-{2-[(3-hydroxyphenyl)(3-methoxyphenyl)amino]ethyl}acetamide () exhibit improved water solubility due to polar hydroxyl groups but may suffer from rapid glucuronidation in vivo .
- Trityl-Protected Derivatives : Compounds such as 2-(4-ethoxyphenyl)-N-(5-nitro-1-trityl-1H-indazol-3-yl)acetamide () use trityl groups to enhance stability during synthesis, though this adds complexity to deprotection steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
